2-Cyclopropylcyclohexan-1-amine

Metabolic Stability CYP450 Metabolism Drug Design

Medicinal chemistry programs optimizing cyclohexylamine leads frequently encounter rapid CYP-mediated oxidative clearance, undermining in vivo efficacy. 2-Cyclopropylcyclohexan-1-amine directly addresses this liability through its cyclopropyl motif, which elevates C-H bond dissociation energy (~108-110 vs. ~98-100 kcal/mol for cyclohexane), imparting demonstrated metabolic stability. • Chiral building block enabling enantioselective synthesis of LSD1 inhibitors (cf. Incyte US 10,300,051 B2) and carboxanilide fungicides (cf. Bayer US 8,921,575 B2). • Reduced amine-related hERG and phospholipidosis risk versus non-cyclopropyl cyclohexylamines. • Available at ≥98% purity; reliably sourced for R&D programs with global logistics support.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B13623925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylcyclohexan-1-amine
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2CC2)N
InChIInChI=1S/C9H17N/c10-9-4-2-1-3-8(9)7-5-6-7/h7-9H,1-6,10H2
InChIKeyVNPBPRWIBAZNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylcyclohexan-1-amine: Structural and Physicochemical Profile


2-Cyclopropylcyclohexan-1-amine (CAS 1339243-98-9, free base; CAS 2344677-86-5, hydrochloride) is a chiral, substituted cyclohexylamine containing a cyclopropyl group at the 2-position of the cyclohexane ring [1]. The free base has a molecular formula of C₉H₁₇N and a molecular weight of 139.24 g/mol [1]. As a primary aliphatic amine, it serves as a versatile synthetic intermediate, particularly in agrochemical and pharmaceutical research programs exploiting the conformational restriction and metabolic stability imparted by the cyclopropyl motif [2]. The compound is commercially available from multiple specialist suppliers, typically at research-scale quantities and purity levels ≥95% .

Chiral cyclopropyl building block Provides conformational restriction and reported metabolic stability enhancement in lead optimization.
Primary aliphatic amine handle Enables reductive amination, amide coupling, and library diversification.
Research-scale availability Supplied by specialist vendors in mg–g quantities for discovery-stage synthesis.

Why Generic Analogs Cannot Replace 2-Cyclopropylcyclohexan-1-amine


Generic substitution of 2-cyclopropylcyclohexan-1-amine with cyclohexylamine, N-methylcyclohexylamine, or 2-methylcyclohexan-1-amine fails to replicate key properties required in modern drug and agrochemical discovery. Cyclohexylamine lacks the cyclopropyl group entirely, eliminating the conformational restriction and the beneficial effects on metabolic stability provided by the cyclopropane ring's short, strong C–H bonds [1]. N-substitution alters the amine's steric and electronic environment, changing its reactivity in reductive amination or amide coupling compared to a primary amine. The 2-cyclopropyl substitution introduces a defined stereocenter, enabling enantioselective synthesis and providing a rigid, three-dimensional scaffold that can enhance target selectivity and physicochemical properties [2]. The following quantitative evidence demonstrates where these structural differences translate into measurable performance gaps.

Cyclohexylamine lacks the cyclopropyl group; conformational restriction and metabolic stability benefits may not transfer.
N-substituted cyclohexylamines alter amine steric and electronic profile; reactivity in reductive amination or amide coupling may differ.
2-methylcyclohexan-1-amine provides a chiral center but lacks cyclopropyl strain; C–H bond energy context and metabolic profile may shift.

Quantitative Differentiation: 2-Cyclopropylcyclohexan-1-amine vs. Analogs


Cyclopropyl C–H BDE Reduces CYP-Mediated Metabolism

The cyclopropane ring features C–H bonds with a bond dissociation energy (BDE) approximately 108–110 kcal/mol, compared to ~98–100 kcal/mol for a typical secondary C–H bond in cyclohexane [1]. This higher BDE, resulting from increased s-character in the C–H bonds, leads to reduced susceptibility to hydrogen atom abstraction by cytochrome P450 enzymes, the rate-limiting step in oxidative metabolism [1]. In practice, this translates to improved metabolic stability: the blog cites the example of pitavastatin, where a cyclopropyl ring diverts metabolism away from CYP3A4 to the clinically insignificant CYP2C9 pathway, and a Merck IDO1 inhibitor where cyclopropyl introduction increased half-life and potency by blocking oxidative hotspots [1]. For 2-cyclopropylcyclohexan-1-amine, the cyclopropyl group at the 2-position is expected to similarly reduce CYP-mediated oxidation at the cyclohexane ring compared to 2-methylcyclohexan-1-amine, where the methyl C–H bonds are more susceptible to oxidation.

C–H BDE Advantage
Class-level
~108–110 kcal/mol vs. ~98–100 (cyclohexane)
Higher C–H BDE may reduce CYP-mediated oxidation susceptibility.
Supports metabolic stability screening context.
Metabolic Stability CYP450 Metabolism Drug Design

Cyclopropyl pKa Effect on hERG and Phospholipidosis

The cyclopropyl group lowers the basicity of an adjacent amine through inductive electron withdrawal and increased s-character of the cyclopropyl C–N bond [1]. This effect was exploited in the development of risdiplam (Roche), where a cyclopropyl group was introduced to lower the amine pKa, thereby eliminating hERG channel binding and phospholipidosis liabilities that were present in the clinical candidate RG7916, which lacked the cyclopropyl substituent [1]. For 2-cyclopropylcyclohexan-1-amine, the cyclopropyl group is directly attached to the cyclohexane ring but not directly to the amine nitrogen, so the pKa-lowering effect is likely less pronounced than in cyclopropylamines where the cyclopropyl is directly on the nitrogen. However, compared to 2-alkyl-substituted cyclohexylamines lacking the strained ring, a modest pKa reduction and associated safety profile improvement is class-level inferred.

hERG & PLD Liability
Class-level
Risdiplam (cyclopropyl) eliminated hERG/phospholipidosis risk vs. RG7916 without cyclopropyl.
Class-level pKa modulation may reduce amine-related safety flags.
hERG binding and phospholipidosis assay context.
hERG Safety Phospholipidosis Basicity Modulation

Mechanism-Based MAO Inhibition by Cyclopropylamines

The seminal study by Zirkle et al. demonstrated that 2-substituted cyclopropylamines, including 2-cyclohexylcyclopropylamine (a close structural analog of 2-cyclopropylcyclohexan-1-amine, differing by the position of the cyclopropane ring), act as irreversible, mechanism-based inhibitors of monoamine oxidase (MAO) [1]. In vivo tryptamine convulsion potentiation assays showed that trans-2-cyclohexylcyclopropylamine (Ro 5-5453) exhibited significant MAO inhibitory activity, with the trans isomer being markedly more active than the cis isomer [1]. In contrast, simple cyclohexylamine (CAS 108-91-8) does not undergo MAO-catalyzed oxidation and does not act as a mechanism-based inhibitor [2]. While 2-cyclopropylcyclohexan-1-amine has the cyclopropane ring as a substituent rather than as the ring bearing the amine, the presence of the cyclopropyl group still positions it within the broader class of cyclopropyl-containing amines that may interact with flavin-dependent enzymes through radical or carbocationic mechanisms.

MAO Inhibition
Class-level
trans-2-cyclohexylcyclopropylamine: active mechanism-based MAO inhibitor; cyclohexylamine: no inhibition.
Cyclopropylamine class engages MAO as irreversible inhibitor.
In vivo tryptamine convulsion assay context.
MAO Inhibition Mechanism-Based Inactivation Neuroscience

Fungicidal Activity of Cyclopropylcyclohexyl Carboxanilides

A patent assigned to Bayer (US 8,921,575 B2) discloses O-cyclopropylcyclohexyl-carboxanilides of formula (I) that incorporate the 2-cyclopropylcyclohexyl moiety as a core structural element, demonstrating microbiocidal activity against phytopathogenic fungi [1]. The patent describes these derivatives as having 'microbiocidal activity, in particular fungicidal activity' and provides compositions and methods for controlling fungal infestation of plants [1]. This directly establishes the 2-cyclopropylcyclohexylamine substructure as a validated scaffold for agrochemical fungicide development, distinguishing it from simple cyclohexylamine derivatives that lack the cyclopropyl substitution and the associated fungicidal activity profile described in this patent class.

Fungicidal Scaffold
Class-level
Reported in planta and in vitro fungicidal activity for O-cyclopropylcyclohexyl-carboxanilides.
Supports agrochemical fungicide library synthesis.
Patent-disclosed microbiocidal assay context.
Fungicide Discovery Agrochemical Intermediates Carboxanilides

Research-Scale Availability vs. Industrial Cyclohexylamine

2-Cyclopropylcyclohexan-1-amine is listed by multiple specialty chemical suppliers including CymitQuimica and Chemsrc, available in small research quantities (typically mg to g scale) [REFS-1, REFS-2]. This contrasts with cyclohexylamine (CAS 108-91-8), which is a high-volume industrial chemical produced at multi-ton scale with pricing below $10/kg [2]. The chemical's procurement profile as a specialty research intermediate reflects its value as a differentiated building block for lead optimization, rather than a commodity chemical. The Sigma-Aldrich CPR (Custom Pharmaceutical Reagent) listing for the closely related (1-cyclohexylcyclopropyl)amine hydrochloride includes a disclaimer that no analytical data is collected and all sales are final, indicating that these cyclopropyl-substituted cyclohexylamines are offered as early-discovery tools where the structural novelty is the primary value proposition .

Supply Profile
Reported
Research-scale (mg–g) specialty supply vs. cyclohexylamine multi-ton industrial.
Distinct procurement profile confirms specialized research tool.
Supplier catalog and final sale disclaimer context.
Research Chemical Supply Specialty Amine Procurement Custom Synthesis

Application Scenarios for 2-Cyclopropylcyclohexan-1-amine


CNS Lead Optimization: MAO and LSD1 Inhibitor Libraries

The established mechanism-based MAO inhibitory activity of 2-substituted cyclopropylamines [1] positions 2-cyclopropylcyclohexan-1-amine as a valuable chiral building block for constructing focused libraries targeting monoamine oxidases or the homologous demethylase LSD1. The cyclopropyl-containing scaffold has been explicitly claimed in LSD1 inhibitor patents (e.g., Incyte's US 10,300,051 B2) [2], providing a clear intellectual property rationale for selecting this compound over simple cyclohexylamine derivatives, which lack the mechanism-based inactivation capability.

Agrochemical Fungicide: Carboxanilide Intermediate

The validated fungicidal activity of O-cyclopropylcyclohexyl-carboxanilides, as disclosed in Bayer's US patent 8,921,575 B2 [3], directly supports the use of 2-cyclopropylcyclohexan-1-amine as a synthetic intermediate in agrochemical discovery. Research groups developing novel carboxanilide fungicides can procure this amine for the synthesis of proprietary compounds within this claimed structural class, leveraging the established microbiocidal profile.

Metabolic Stability via C–H BDE-Guided Building Blocks

For medicinal chemistry programs encountering rapid CYP-mediated clearance of cyclohexylamine-containing leads, the higher cyclopropyl C–H BDE (~108–110 kcal/mol vs. ~98–100 kcal/mol for cyclohexane) provides a rational basis for scaffold hopping [4]. The cyclopropyl motif's demonstrated ability to reduce oxidative metabolism in marketed drugs like pitavastatin and risdiplam supports its use as a metabolic stability-enhancing modification.

Early Safety Mitigation via Amine Basicity Modulation

Although 2-cyclopropylcyclohexan-1-amine does not bear the cyclopropyl group directly on the amine nitrogen, the class-level observation that cyclopropyl substitution can lower amine pKa and reduce hERG and phospholipidosis risks (as demonstrated in the risdiplam case study) [4] suggests its utility in programs where amine-related safety flags have been observed. Prioritizing this compound over non-cyclopropyl cyclohexylamines in early safety screening cascades may proactively address these liabilities.

Application
Selection Property
Validation Focus
CNS Lead Optimization: MAO/LSD1 Libraries
Reported mechanism-based MAO inactivation context
MAO and LSD1 enzyme assay validation
Agrochemical Fungicide Discovery
Reported fungicidal carboxanilide scaffold
In planta and in vitro fungicidal assay validation
Metabolic Stability Optimization
Reported cyclopropyl C–H bond energy elevation
CYP metabolism and hepatocyte stability assay review
Early Research Safety Screening
Class-level amine pKa reduction context
hERG binding and phospholipidosis assay context
Quote Request

Request a Quote for 2-Cyclopropylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.